An In-depth Technical Guide to 5-Cyclopropyl-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Cyclopropyl-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Cyclopropyl-2-(trifluoromethyl)aniline. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique structural features of this molecule. The guide synthesizes theoretical knowledge with practical insights, focusing on the interplay between the cyclopropyl, trifluoromethyl, and aniline moieties that define the compound's reactivity and utility. While specific experimental data for this exact isomer is limited in public literature, this guide establishes a robust predictive framework based on the well-documented behavior of closely related analogues and the foundational principles of physical organic chemistry.
Introduction: A Molecule of Strategic Importance
The landscape of modern medicinal chemistry is increasingly reliant on the strategic incorporation of fluorine and strained ring systems to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 5-Cyclopropyl-2-(trifluoromethyl)aniline is a prime exemplar of this design philosophy, integrating three key pharmacophoric elements:
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The Aniline Core: A versatile scaffold and a common entry point for a diverse range of chemical transformations, enabling the construction of more complex molecular architectures.
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The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group dramatically influences the electronic properties of the aniline ring. Its inclusion is a well-established strategy for increasing metabolic stability, enhancing membrane permeability, and modulating the pKa of nearby functional groups.[3] The strength of the C-F bond (around 485 kJ/mol) makes the -CF3 group highly resistant to oxidative metabolism.[3]
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The Cyclopropyl Ring: More than just a simple alkyl substituent, the cyclopropyl group is a "rigid" bioisostere often used to replace moieties like gem-dimethyl or vinyl groups. Its unique, strained-ring character with high p-character in its C-C bonds can lead to enhanced potency through conformational locking, improved metabolic stability by shielding adjacent positions from enzymatic degradation, and fine-tuning of physicochemical properties like lipophilicity.[4][5]
This guide will delve into the specific properties of 5-Cyclopropyl-2-(trifluoromethyl)aniline, offering a detailed examination of its structure, predicted physicochemical properties, reactivity, a plausible synthetic route, and its potential in drug discovery.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
| Property | Predicted/Calculated Value for 5-Cyclopropyl-2-(trifluoromethyl)aniline | Comparative Data: 3-Cyclopropyl-5-(trifluoromethyl)aniline | Rationale and Expert Insights |
| Molecular Formula | C₁₀H₁₀F₃N | C₁₀H₁₀F₃N | The molecular formula is consistent for all isomers. |
| Molecular Weight | 201.19 g/mol | 201.19 g/mol | The molecular weight is identical for all isomers.[6] |
| CAS Number | Not assigned/found | 1057079-57-8 | The absence of a specific CAS number in major databases suggests this isomer is a specialty chemical or research intermediate rather than a widely available stock compound. |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid. | Not specified, but similar anilines are often liquids or low-melting solids. | The substitution pattern is unlikely to lead to a high melting point. For example, 2-(Trifluoromethyl)aniline is a liquid. |
| Boiling Point | Predicted to be in the range of 200-230 °C at atmospheric pressure. | No data available. | The molecular weight and polarity are comparable to other substituted anilines with similar boiling points. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water. | No data available. | The aromatic ring and trifluoromethyl group confer significant lipophilicity. |
| pKa (of the conjugate acid) | Predicted to be in the range of 1.5 - 2.5. | No data available. | The potent electron-withdrawing effect of the ortho-trifluoromethyl group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |
Predicted Spectroscopic Signature
A key aspect of validating any synthesis or reaction involving this compound is its spectroscopic characterization. Below are the predicted key features for 1H, 13C, and 19F NMR, as well as IR and Mass Spectrometry.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are based on established principles and data from analogous compounds, such as 4-cyclopropylaniline and various trifluoromethyl-substituted anilines.[7][8]
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¹H NMR:
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Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group will likely be the most upfield. The protons will exhibit complex splitting patterns (doublets, doublet of doublets) due to their coupling with each other.
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Amino Protons (2H): A broad singlet is expected around 3.5-4.5 ppm, which can be exchanged with D₂O.
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Cyclopropyl Protons (5H): These will appear in the upfield region. One proton on the carbon attached to the aromatic ring (methine) will be a multiplet around 1.8-2.2 ppm. The remaining four protons on the other two carbons of the cyclopropyl ring will be complex multiplets, likely between 0.5-1.2 ppm.[8]
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¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling, with a typical coupling constant (¹JCF) of around 270-280 Hz. The carbon attached to the amino group will be the most upfield of the aromatic carbons not bearing a substituent.
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Trifluoromethyl Carbon (1C): A quartet with a chemical shift around 123-126 ppm.
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Cyclopropyl Carbons (3C): One methine carbon signal and two methylene carbon signals are expected in the upfield region (typically < 35 ppm).
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¹⁹F NMR:
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A single, sharp signal is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.[9] The chemical shift would likely be in the range of -60 to -65 ppm relative to a standard like CFCl₃.
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2.2.2. Infrared (IR) Spectroscopy
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N-H Stretching: Two characteristic sharp peaks in the region of 3350-3500 cm⁻¹ for the primary amine.
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C-H Stretching (Aromatic): Signals just above 3000 cm⁻¹.
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C-H Stretching (Cyclopropyl): Signals just below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1580-1620 cm⁻¹ region.
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C-F Stretching: Strong, characteristic absorbance bands in the 1100-1350 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
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Molecular Ion (M+): A strong molecular ion peak is expected at m/z = 201.
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Key Fragmentation: Expect fragmentation patterns corresponding to the loss of H, CH₃, and potentially cleavage of the cyclopropyl ring. The loss of CF₂ or CF₃ fragments might also be observed.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Cyclopropyl-2-(trifluoromethyl)aniline is governed by the electronic interplay of its functional groups.
Caption: Logical relationship of functional groups and resultant reactivity.
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Aniline Nitrogen: The lone pair on the nitrogen atom makes it a nucleophilic center. However, the strong electron-withdrawing effect of the ortho-trifluoromethyl group significantly reduces its basicity and nucleophilicity compared to unsubstituted aniline. Despite this, it remains the primary site for reactions like N-alkylation, N-acylation, and sulfonylation.
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Aromatic Ring: The aniline -NH₂ group is a powerful activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions. Conversely, the -CF₃ group is a strong deactivating group. In this molecule, the directing effects are synergistic: the -NH₂ group directs ortho/para, and the position para to the amine is occupied by the cyclopropyl group. The position ortho to the amine (and meta to the -CF₃) is the most likely site for EAS reactions like halogenation or nitration, though harsh conditions may be required due to the deactivating effect of the -CF₃ group.
Proposed Synthesis Protocol
A robust and plausible synthesis of 5-Cyclopropyl-2-(trifluoromethyl)aniline can be envisioned through a multi-step process starting from commercially available materials. The following protocol is a conceptualized pathway, and optimization would be required in a laboratory setting.
Overall Synthetic Scheme
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